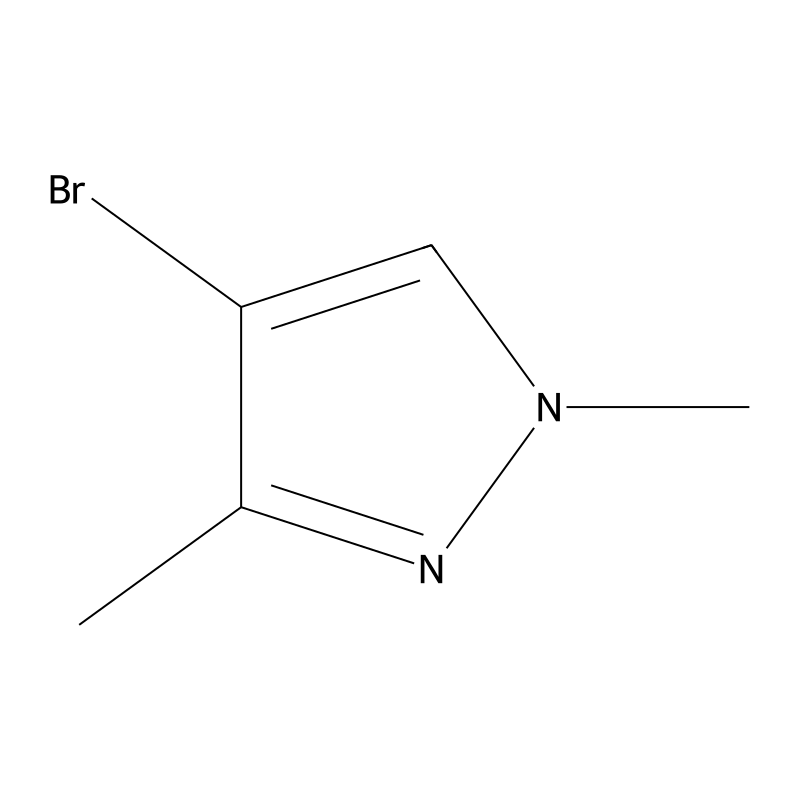

4-bromo-1,3-dimethyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial activity

Studies suggest that 4-bromo-1,3-dimethyl-1H-pyrazole derivatives exhibit activity against various bacterial and fungal strains. For instance, research published in " Arzneimittelforschung" demonstrated the effectiveness of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a drug-resistant bacterium. []

Anticancer properties

Preliminary research indicates that 4-bromo-1,3-dimethyl-1H-pyrazole derivatives might possess anticancer properties. A study published in "European Journal of Medicinal Chemistry" explored the potential of these derivatives as inhibitors of protein kinases, enzymes involved in cell growth and proliferation. []

Other potential applications

Further research suggests that 4-bromo-1,3-dimethyl-1H-pyrazole derivatives might hold promise in developing drugs for various conditions, including:

4-Bromo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound with the empirical formula C₅H₇BrN₂ and a molecular weight of 175.03 g/mol. It features a pyrazole ring substituted at the 4-position with a bromine atom and at the 1 and 3 positions with methyl groups. This specific substitution pattern contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction processes, facilitating the formation of different functionalized products.

- Coupling Reactions: It can also be employed in coupling reactions to form more complex heterocyclic compounds, which are valuable in organic synthesis.

Research indicates that 4-bromo-1,3-dimethyl-1H-pyrazole exhibits potential biological activities, including:

- Antimicrobial Properties: It has been studied for its effectiveness against various microbial strains.

- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells by targeting specific biochemical pathways.

- Enzyme Inhibition: Pyrazole derivatives often act as inhibitors of certain enzymes, which could be explored for therapeutic applications .

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole typically involves:

- Bromination: The compound is synthesized through the bromination of 1,3-dimethyl-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide. This reaction is usually conducted in solvents like acetic acid or chloroform under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

- Industrial Production: In an industrial context, continuous flow processes may be employed to optimize yield and efficiency. Automated systems can help control reaction parameters precisely.

4-Bromo-1,3-dimethyl-1H-pyrazole finds applications across various domains:

- Pharmaceutical Development: It serves as a precursor for synthesizing pharmaceutical agents targeting specific receptors or enzymes.

- Agrochemicals: The compound is utilized in developing agrochemicals due to its potential biological activity against pests and diseases.

- Chemical Research: It is used as a building block in synthesizing more complex heterocyclic compounds for research purposes .

The interactions of 4-bromo-1,3-dimethyl-1H-pyrazole with biological targets are an area of active research. The compound's ability to inhibit certain enzymes suggests it may influence various biochemical pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-bromo-1,3-dimethyl-1H-pyrazole. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | 0.88 |

| 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | 0.86 |

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 0.86 |

| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.81 |

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole is distinguished by its specific substitution pattern involving both bromine and methyl groups on the pyrazole ring. This configuration enhances its reactivity and potential applications compared to other similar compounds. Its unique properties make it a valuable candidate for further research in medicinal chemistry and agrochemical development .